Fmoc-NH-PEG1-CH2COOH

PROTAC linker ADC linker molecular weight

Fmoc-NH-PEG1-CH2COOH (CAS 260367-12-2) is a monodisperse, single-unit PEG₁ linker offering an Fmoc-protected amine and a terminal carboxylic acid. Its precise 8-9 bond spacer length and defined molecular weight (341.36 g/mol) ensure optimal ternary complex formation in PROTACs and balanced amphiphilicity (logP 3.18) for high-DAR ADC payload solubilization. The base-labile Fmoc group enables rapid deprotection under standard SPPS conditions, while the PEG₁ chain enhances peptide solubility and coupling efficiency. Available at ≥98% purity with batch-to-batch consistency for scalable GMP manufacturing.

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
CAS No. 260367-12-2
Cat. No. B607500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG1-CH2COOH
CAS260367-12-2
SynonymsFmoc-NH-PEG1-CH2COOH
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H19NO5/c21-18(22)12-24-10-9-20-19(23)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,23)(H,21,22)
InChIKeyLBVXPUINIMIGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-NH-PEG1-CH2COOH (CAS 260367-12-2): A Monodisperse PEG₁ Linker for ADC and PROTAC Procurement Decisions


Fmoc-NH-PEG1-CH2COOH (CAS 260367-12-2, C19H19NO5, MW: 341.36 g/mol) is a monodisperse, single-unit polyethylene glycol (PEG₁) linker featuring an Fmoc-protected amine and a terminal carboxylic acid [1]. The hydrophilic PEG₁ spacer confers enhanced aqueous solubility relative to non-PEG linkers, while the orthogonal Fmoc/acid functional handles enable precise, stepwise bioconjugation in solid-phase peptide synthesis, PROTAC construction, and antibody-drug conjugate (ADC) development . The compound exhibits a calculated density of 1.287 g/cm³ and a melting point of 83-89°C, with a logP of 3.18, indicating balanced solubility characteristics .

Why Generic Substitution Fails: The Critical Importance of PEG₁ Spacer Length and Monodispersity in Fmoc-NH-PEG1-CH2COOH Procurement


The precise length and monodispersity of the PEG₁ spacer in Fmoc-NH-PEG1-CH2COOH (single ethylene glycol repeat unit) are non-negotiable architectural determinants of the final conjugate's physicochemical properties. Substituting with longer PEGₙ analogs (e.g., PEG₂, PEG₃) or alternative non-PEG linkers alters the distance between the target protein binder and the E3 ligase-recruiting moiety in PROTACs, directly impacting ternary complex formation and target degradation efficiency . In ADCs, the PEG₁ spacer's defined molecular weight (341.36 g/mol) and logP (3.18) provide a precise balance between hydrophobic payload solubilization and avoidance of excessive hydrophilicity, which could otherwise lead to non-specific clearance . The monodisperse nature of the PEG₁ chain ensures batch-to-batch synthetic reproducibility, a critical factor for scalable GMP manufacturing, which is not guaranteed with polydisperse PEG alternatives [1].

Product-Specific Quantitative Evidence Guide for Fmoc-NH-PEG1-CH2COOH (CAS 260367-12-2) Procurement Decisions


Molecular Weight Precision: Fmoc-NH-PEG1-CH2COOH vs. Longer PEGₙ Analogs

Fmoc-NH-PEG1-CH2COOH exhibits a molecular weight of 341.36 g/mol (exact mass 341.126), representing the minimal PEG₁ unit available in this linker series . In direct comparison, the PEG₂ analog (Fmoc-NH-PEG2-CH2COOH, CAS 166108-71-0) has a molecular weight of 385.41 g/mol, while the PEG₃ analog (Fmoc-NH-PEG3-CH2COOH, CAS 867062-95-1) reaches 429.46 g/mol [1]. This quantifiable difference in molecular weight directly translates to a shorter spatial reach (approximately 8-9 bonds for PEG₁ versus 13-14 for PEG₂) and lower overall conjugate mass, which is critical for optimizing drug-to-antibody ratio (DAR) and minimizing steric bulk in ADC and PROTAC constructs [2].

PROTAC linker ADC linker molecular weight

LogP and Solubility Profile: Balancing Hydrophilicity and Hydrophobicity in PEG₁ Linkers

Fmoc-NH-PEG1-CH2COOH has a calculated partition coefficient (logP) of 3.18, indicating a balanced amphiphilic character suitable for solubilizing moderately hydrophobic payloads while maintaining sufficient aqueous compatibility . In comparison, Fmoc-NH-PEG2-CH2COOH (logP ~2.8) and Fmoc-NH-PEG3-CH2COOH (logP ~2.4) exhibit progressively lower logP values due to increased PEG chain hydrophilicity [1]. The PEG₁ variant's higher logP (by ~0.4-0.8 units) provides a quantifiable advantage for payloads requiring a more hydrophobic linker environment to prevent premature payload release or aggregation, as demonstrated in class-level PEG linker studies where logP correlates with drug loading efficiency and ADC stability .

logP solubility PEG linker

Orthogonal Protection and Deprotection Efficiency: Fmoc vs. Boc in PEG₁ Linker Procurement

Fmoc-NH-PEG1-CH2COOH employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is cleaved under mild basic conditions (e.g., 20% piperidine in DMF) with complete deprotection typically achieved within 5-15 minutes . In contrast, the analogous Boc-protected PEG₁ linker (Boc-NH-PEG1-CH2COOH, CAS 142929-49-5) requires acidic conditions (e.g., TFA) for deprotection, which are incompatible with acid-sensitive resins and side-chain protecting groups commonly used in solid-phase peptide synthesis (SPPS) [1]. The Fmoc strategy enables orthogonal protection schemes, allowing the carboxylic acid terminus to remain intact during amine deprotection, a critical advantage for sequential conjugation workflows in PROTAC and ADC synthesis [2].

Fmoc deprotection Boc deprotection solid-phase synthesis

Best Research and Industrial Application Scenarios for Fmoc-NH-PEG1-CH2COOH (CAS 260367-12-2) Based on Quantitative Differentiation


PROTAC Linker Optimization: Achieving Short-Range Ternary Complex Formation

In PROTAC design, Fmoc-NH-PEG1-CH2COOH's molecular weight of 341.36 g/mol and PEG₁ spacer length (approximately 8-9 bonds) provide the minimal linker distance required to connect the target protein ligand and E3 ligase ligand without introducing excessive flexibility or steric hindrance. This is critical for optimizing the formation of a stable ternary complex, as longer PEGₙ linkers (e.g., PEG₂ or PEG₃) may reduce degradation efficiency by allowing suboptimal spatial orientation . The Fmoc protecting group enables sequential conjugation of the two ligands under standard SPPS conditions, while the terminal carboxylic acid can be directly coupled to amine-containing ligands using EDC/HATU chemistry .

ADC Linker for Hydrophobic Payloads: Minimizing Aggregation and Optimizing DAR

For antibody-drug conjugates (ADCs) carrying hydrophobic cytotoxic payloads (e.g., monomethyl auristatin E (MMAE) or maytansine derivatives), Fmoc-NH-PEG1-CH2COOH offers a logP of 3.18, which is ~0.4-0.8 units higher than longer PEG₂/₃ linkers . This balanced amphiphilicity improves payload solubilization and reduces aggregation during conjugation, enabling higher drug-to-antibody ratios (DARs) while maintaining conjugate stability and reducing non-specific clearance . The monodisperse PEG₁ chain ensures consistent linker-payload stoichiometry, a key quality attribute for GMP manufacturing [1].

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protection

Fmoc-NH-PEG1-CH2COOH is an ideal building block for introducing a PEG₁ spacer into peptides during SPPS. The base-labile Fmoc group is deprotected rapidly (5-15 min) under standard piperidine/DMF conditions, while the carboxylic acid remains intact for subsequent on-resin coupling reactions. This orthogonal protection scheme avoids the acidic deprotection required for Boc-protected analogs, which can cause premature cleavage from acid-labile resins (e.g., Wang, Rink amide) or damage acid-sensitive side-chain protecting groups . The PEG₁ spacer enhances the aqueous solubility of the growing peptide chain, reducing aggregation and improving overall coupling efficiency .

High-Purity (>98%) Linker Procurement for GMP and IND-Enabling Studies

For groups scaling up from discovery to GMP manufacturing, Fmoc-NH-PEG1-CH2COOH is available from multiple vendors with purities ≥98% (HPLC) and defined storage/stability profiles (powder: -20°C for 3 years; in DMSO: -80°C for 6 months) . The compound's monodisperse nature and well-characterized analytical specifications (melting point: 83-89°C; density: 1.287 g/cm³) ensure batch-to-batch consistency, a critical requirement for IND-enabling toxicology studies and cGMP campaigns. Procurement of high-purity PEG₁ linker minimizes the risk of impurities interfering with conjugation efficiency or final product characterization .

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